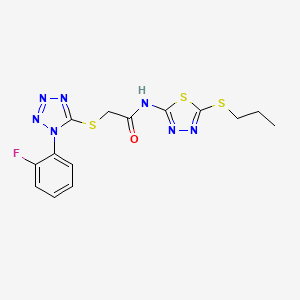

2-((1-(2-fluorophenyl)-1H-tetrazol-5-yl)thio)-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)acetamide

Beschreibung

The compound 2-((1-(2-fluorophenyl)-1H-tetrazol-5-yl)thio)-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)acetamide is a hybrid heterocyclic molecule featuring:

- A tetrazole ring substituted with a 2-fluorophenyl group at the N1 position.

- A thioether linkage connecting the tetrazole to an acetamide moiety.

- A 1,3,4-thiadiazole ring with a propylthio substituent at the 5-position.

This structure combines pharmacophores known for diverse biological activities, including kinase inhibition (e.g., CDK5/p25) and antimicrobial properties . The fluorine atom and propylthio group likely enhance lipophilicity and metabolic stability, distinguishing it from analogs.

Eigenschaften

IUPAC Name |

2-[1-(2-fluorophenyl)tetrazol-5-yl]sulfanyl-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FN7OS3/c1-2-7-24-14-19-17-12(26-14)16-11(23)8-25-13-18-20-21-22(13)10-6-4-3-5-9(10)15/h3-6H,2,7-8H2,1H3,(H,16,17,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLQPSWKZHSVXOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NN=C(S1)NC(=O)CSC2=NN=NN2C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FN7OS3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 2-((1-(2-fluorophenyl)-1H-tetrazol-5-yl)thio)-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)acetamide is a novel heterocyclic compound with potential biological activities that have garnered attention in medicinal chemistry. This article reviews its synthesis, biological activities, and mechanisms of action based on various research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 343.38 g/mol. The structure includes a tetrazole ring linked to a thiadiazole moiety, which is known for diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps may include the formation of the tetrazole and thiadiazole rings, followed by the introduction of the acetamide group. The process has been optimized to yield high-purity products suitable for biological testing.

Anticancer Activity

Research has indicated that derivatives of tetrazoles and thiadiazoles exhibit significant anticancer properties. For instance, a study demonstrated that compounds containing these scaffolds can inhibit the growth of various cancer cell lines. In particular, the compound has shown promising results against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines with IC50 values ranging from 6.2 μM to 43.4 μM .

| Cell Line | IC50 (μM) |

|---|---|

| HCT-116 (Colon) | 6.2 |

| T47D (Breast) | 27.3 |

Antifungal Activity

The compound's structural components suggest potential antifungal activity due to their interaction with ergosterol biosynthesis pathways in fungi. Studies have shown that related compounds inhibit enzymes involved in this pathway, indicating a similar mechanism may be applicable .

The proposed mechanism for the anticancer activity involves inhibition of key signaling pathways such as the EGFR (Epidermal Growth Factor Receptor). This inhibition disrupts cell proliferation and induces apoptosis in cancer cells. Additionally, docking studies have suggested that these compounds can effectively bind to target enzymes involved in metabolic pathways critical for cancer cell survival .

Case Studies

- Study on Antiproliferative Activity : A systematic evaluation of various tetrazole derivatives demonstrated that modifications at specific positions significantly enhance antiproliferative effects against cancer cells. The study highlighted that introducing a propylthio group improved activity compared to other substituents .

- Antifungal Mechanism Exploration : In an investigation focusing on antifungal properties, compounds similar to the one discussed were tested against Candida species. The results indicated effective inhibition of fungal growth through ergosterol biosynthesis disruption .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the thiadiazole and tetrazole moieties. Research indicates that derivatives of 1,3,4-thiadiazoles demonstrate significant cytotoxicity against various cancer cell lines. For instance, a study synthesized several thiadiazole derivatives and evaluated their activity against human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines. The results showed that these compounds could inhibit cell proliferation effectively compared to standard chemotherapy drugs like cisplatin .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory properties through in silico molecular docking studies. These studies suggest that it may act as a potential inhibitor of enzymes involved in inflammatory pathways, such as lipoxygenase . The structure-activity relationship (SAR) analysis indicates that modifications to the thiadiazole ring can enhance its potency against inflammatory diseases.

Antimicrobial Activity

Compounds containing thiadiazole and tetrazole rings have also shown broad-spectrum antimicrobial activity. They are being explored as potential agents against bacterial infections, particularly those resistant to conventional antibiotics. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of key metabolic pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound. Modifications to the fluorophenyl and propylthio groups can significantly influence biological activity:

| Modification | Effect on Activity |

|---|---|

| Addition of electron-withdrawing groups | Increases potency against cancer cells |

| Alteration of alkyl chain length on thiadiazole | Affects solubility and bioavailability |

Case Study 1: Synthesis and Evaluation of Anticancer Activity

A recent study synthesized a series of thiadiazole derivatives, including the target compound, and evaluated their anticancer properties using molecular docking techniques. The findings revealed a strong binding affinity to dihydrofolate reductase (DHFR), suggesting that these compounds could serve as lead candidates for further development in cancer therapy .

Case Study 2: Anti-inflammatory Potential

Another investigation focused on the anti-inflammatory effects of similar compounds through molecular simulations. The results indicated that these compounds could effectively inhibit the activity of 5-lipoxygenase (5-LOX), a key enzyme in inflammatory processes, positioning them as potential therapeutic agents for inflammatory diseases .

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Substituent Effects

The target compound’s uniqueness lies in its 2-fluorophenyl-tetrazole and propylthio-thiadiazole motifs. Key comparisons with similar compounds (Table 1):

Table 1: Structural and Physical Properties of Analogous Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.